1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole: is a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-3-(trifluoromethyl)pyrazole with suitable reagents can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in developing new pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound is investigated for its potential use in creating advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, agrochemicals, or materials science .
Comparison with Similar Compounds
- 1,5-Dimethyl-3-(trifluoromethyl)pyrazole
- 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Methyl-4-(trifluoromethyl)-1H-pyrazole
Comparison: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical properties compared to similar pyrazole derivatives. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDSXBZAAFXPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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